

Structure-activity relationship (SAR) studies of Scandine N-oxide derivatives

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Compound of Interest

Compound Name: Scandine N-oxide

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Lack of Publicly Available Research on Scandine N-oxide Derivatives

Following a comprehensive search of available scientific literature, no specific structure-activity relationship (SAR) studies for **Scandine N-oxide** derivatives were identified. Scandine is an alkaloid compound isolated from the plant *Melodinus suaveolens*, with the chemical formula $C_{21}H_{22}N_2O_3$. While the synthesis and biological evaluation of N-oxide derivatives of various other complex alkaloids have been reported as a strategy in medicinal chemistry, it appears that **Scandine N-oxides** have not been a subject of published research to date.

Therefore, this guide will provide a comparative overview of the structure-activity relationships of several other well-researched classes of N-oxide derivatives, adhering to the requested format for data presentation, experimental protocols, and visualization. This will serve as a valuable resource for researchers interested in the general principles of N-oxide SAR and the methodologies employed in such studies.

A Comparative Guide to the Structure-Activity Relationships of Bioactive N-Oxide Derivatives

Introduction to N-Oxides in Medicinal Chemistry

The N-oxide functional group is a highly polar moiety that can significantly influence the physicochemical and pharmacological properties of a molecule.^{[1][2]} The introduction of an N-

oxide can alter a compound's water solubility, membrane permeability, metabolic stability, and interaction with biological targets.[1][2][3] In some cases, N-oxides act as prodrugs that are reduced in vivo to the corresponding tertiary amine, while in others, the N-oxide moiety itself is crucial for biological activity.[1][4] This guide explores the SAR of several classes of N-oxide derivatives with documented biological activities.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro activities of representative N-oxide derivatives from different chemical classes. This data is compiled from various studies and is intended for comparative purposes.

Chemical Class	Compound	Biological Activity	Assay System	IC50 / EC50 (μM)	Cytotoxicity (CC50, μM)	Reference
Furoxan Derivatives	Compound 4f	Antileishmanial	L. infantum amastigotes	3.6	> 500 (murine peritoneal macrophages)	[5]
Compound 4f	Cysteine Protease (CPB) Inhibition	Enzymatic assay	4.5	-	[5]	
Quinoxaline 1,4-di-N-oxides	Tirapazamine (TPZ)	Hypoxia-selective cytotoxicity	Various cancer cell lines	Varies with oxygen level	-	[1]
SN30000	Hypoxia-selective cytotoxicity	Tumor spheroids	Superior to TPZ	-	[1]	
Pyridine N-oxides	Compound 18	Anticancer	A549 (non-small-cell lung cancer)	Comparable to 5-fluorouracil	No toxicity against normal cells	[6]
Compound 8a	Anticancer	A549 (non-small-cell lung cancer)	Comparable to 5-fluorouracil	No toxicity against normal cells	[6]	
Phenazine N-oxides	Antofine-N-oxide	Anticancer	Brain, breast, lung cancer cells	-	~10-fold lower in noncancerous fibroblasts	[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis and biological evaluation of N-oxide derivatives.

General Procedure for the Synthesis of Pyridine N-Oxide Derivatives

This protocol is a generalized representation based on common synthetic methods for N-oxidation.

- **Dissolution:** The starting substituted pyridine (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or chloroform.
- **Oxidation:** A peroxy acid, commonly meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), is added portion-wise to the solution at 0 °C.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to quench the excess acid, followed by brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyridine N-oxide derivative.

In Vitro Antileishmanial Activity Assay

This protocol is based on the evaluation of furoxan derivatives against *Leishmania infantum*.^[5]

- **Parasite Culture:** *Leishmania infantum* promastigotes are cultured in M-199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 24 °C.
- **Macrophage Infection:** Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates. The macrophages are then infected with stationary-phase promastigotes at a ratio of 10 parasites per macrophage.

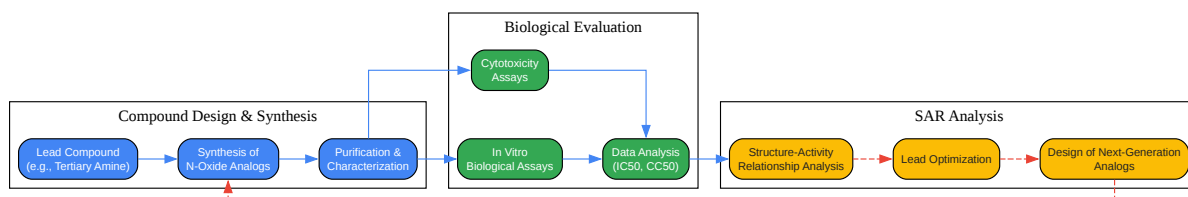
- **Compound Treatment:** After 24 hours of infection, the cells are washed to remove free parasites, and fresh medium containing serial dilutions of the test compounds is added.
- **Incubation:** The plates are incubated for 72 hours at 37 °C in a 5% CO₂ atmosphere.
- **Quantification:** The cells are fixed and stained with Giemsa. The number of intracellular amastigotes is determined by microscopic examination, and the 50% effective concentration (EC₅₀) is calculated.

Cytotoxicity Assay against Murine Peritoneal Macrophages

- **Cell Seeding:** Murine peritoneal macrophages are seeded in 96-well plates at a density of 1×10^5 cells/well.
- **Compound Addition:** After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds.
- **Incubation:** The plates are incubated for 72 hours at 37 °C in a 5% CO₂ atmosphere.
- **Viability Assessment:** Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
- **CC₅₀ Determination:** The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

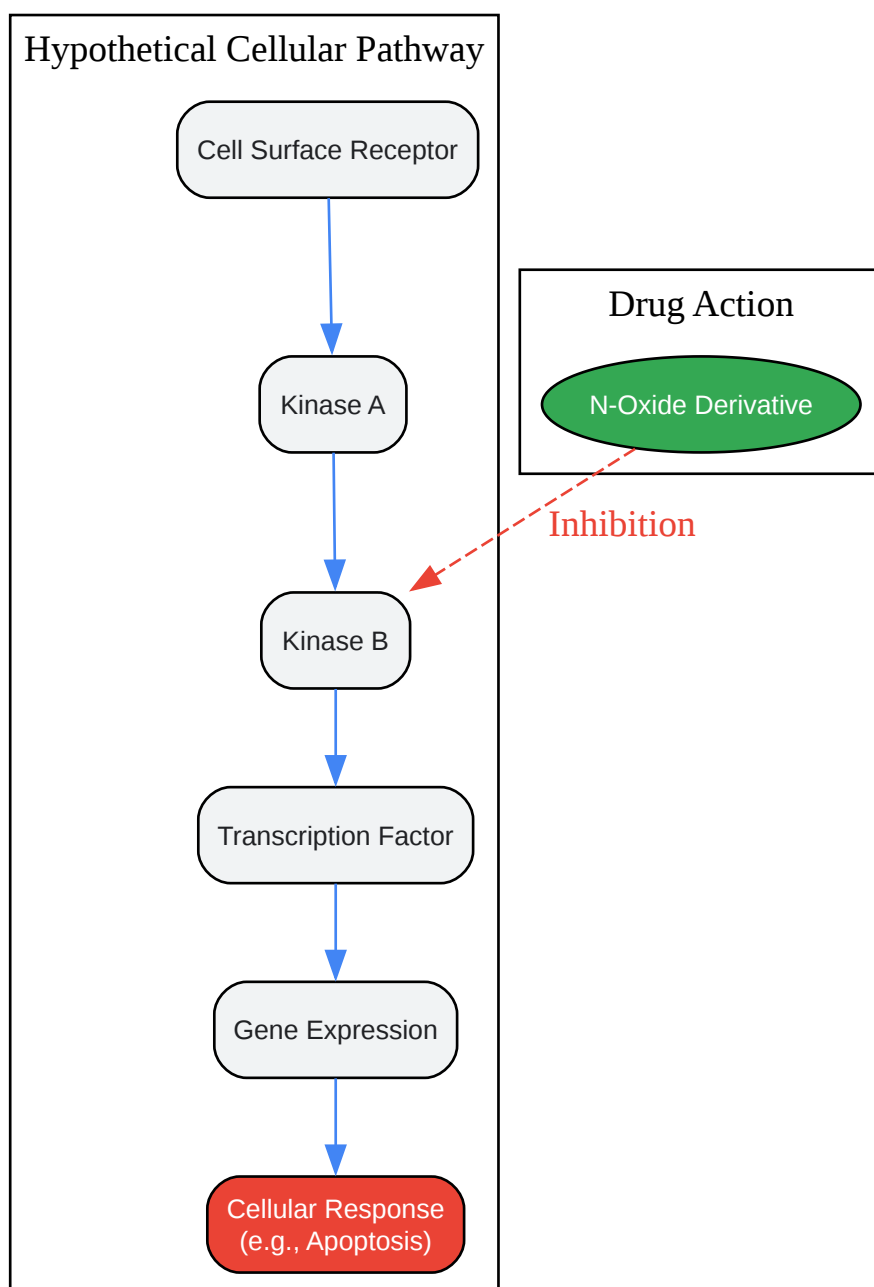
Visualizations

The following diagrams illustrate a general workflow for SAR studies and a hypothetical signaling pathway that could be modulated by N-oxide derivatives.



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A generalized workflow for structure-activity relationship (SAR) studies of N-oxide derivatives.



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A hypothetical signaling pathway inhibited by an N-oxide derivative.

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